molecular formula C10H15Cl2N B1526142 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride CAS No. 1354950-46-1

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

Cat. No.: B1526142
CAS No.: 1354950-46-1
M. Wt: 220.14 g/mol
InChI Key: DCRNRYPENLJZGB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride (CAS 1354950-46-1) is a chemical compound supplied as a high-purity reference material for research and development purposes. With a molecular formula of C 10 H 15 Cl 2 N and a molecular weight of 220.14 g/mol (exact mass may vary slightly, with sources listing 220.13 or 220.14) [ ][ ], this aniline derivative is characterized by the presence of a chloromethyl group, which makes it a versatile building block or intermediate in organic synthesis [ ]. This compound is primarily valued in medicinal chemistry research for the construction of more complex molecules. The chloromethyl group is a reactive handle that can undergo further functionalization, such as nucleophilic substitution, making it a potential precursor for the synthesis of potential drug candidates or other biologically active molecules [ ]. As a reference standard, it can also serve as a critical impurity or metabolite during the analysis and development of pharmaceutical compounds [ ]. Proper handling procedures are required, including the use of personal protective equipment such as gloves, protective clothing, and eye protection [ ]. For long-term stability, it is recommended to store this product at -4°C for 1-2 weeks or at -20°C for 1-2 years [ ]. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals [ ].

Properties

IUPAC Name

4-(chloromethyl)-N-ethyl-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-3-12(2)10-6-4-9(8-11)5-7-10;/h4-7H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNRYPENLJZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

  • Chemical Formula : C10H14ClN
  • Molecular Weight : 185.68 g/mol
  • CAS Number : 932-96-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to specific enzymes and receptors, leading to alterations in their activity. The exact pathways and targets are context-dependent, but the compound's chloromethyl group is believed to play a significant role in its reactivity and interaction with biological systems .

Toxicological Studies

Several studies have investigated the toxicological profile of related compounds, providing insights into the potential risks associated with this compound:

CompoundAssay TypeResults
4-ChloromethylbiphenylSalmonella/microsome assayPositive for mutagenicity
Benzyl chlorideDNA repair assayPositive response
4-Hydroxymethyl-biphenylMouse lymphoma mutation assayInactive

The results indicate that 4-chloromethylbiphenyl exhibited significant mutagenic properties across multiple assays, suggesting that similar compounds may also pose a risk for genotoxicity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications to the chemical structure can significantly influence biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring can enhance potency against various biological targets. A study highlighted that substituents at the 3 and 4 positions on the benzene ring were crucial for increasing activity against cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases .

Case Studies

  • Mutagenicity Tests : A study conducted on various chlorinated anilines, including derivatives similar to this compound, demonstrated mutagenic effects in bacterial assays. These findings suggest a potential for carcinogenicity based on structural alerts identified in the molecular framework .
  • In Vivo Studies : Animal studies have shown that exposure to chlorinated anilines can lead to adverse health effects, including tumor formation in specific organs. The implications of these findings highlight the need for careful evaluation of compounds like this compound in terms of safety and regulatory compliance .

Safety and Regulatory Considerations

Due to its potential biological activity, particularly concerning mutagenicity and toxicity, regulatory bodies emphasize the need for comprehensive safety assessments before any therapeutic application. The compound's classification under various toxicological databases indicates a requirement for further research into its long-term effects and mechanisms of action.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound is often utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be involved in the synthesis of compounds that exhibit antimicrobial and anticancer properties. Research has shown that derivatives of chloromethyl anilines can possess significant biological activity, making them candidates for further drug development .

1.2 Mutagenicity Studies

The compound has been studied for its mutagenic potential. According to guidelines set by the International Council for Harmonisation (ICH), assessing DNA-reactive impurities like this compound is crucial during drug development to mitigate potential carcinogenic risks . Understanding its mutagenicity helps in evaluating safety profiles for pharmaceutical products.

Chemical Synthesis

2.1 Synthetic Intermediates

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. It can participate in nucleophilic substitution reactions, leading to the formation of more complex molecules. For example, it can be used to synthesize substituted anilines and other aromatic compounds that are valuable in both academic research and industrial applications .

2.2 Reaction Mechanisms

The reactivity of the chloromethyl group allows it to engage in reactions such as Friedel-Crafts alkylation and Mannich reactions. These reactions are fundamental in constructing complex molecular architectures that are essential in developing new materials and chemicals .

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that have specific properties for applications in coatings, adhesives, and other materials. By incorporating this compound into polymer matrices, researchers can enhance properties such as adhesion, thermal stability, and chemical resistance .

3.2 Surface Modification

In material science, this compound may also be employed for surface modification processes to improve the functionality of surfaces through chemical grafting techniques. This application is particularly relevant in creating surfaces with tailored properties for biomedical devices or sensors .

Safety and Environmental Considerations

Given its classification as a hazardous substance, appropriate safety measures must be observed when handling this compound. The compound is flammable and poses risks such as skin irritation and respiratory issues if inhaled or ingested . Therefore, proper laboratory protocols should be followed to ensure safe handling and disposal.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

2-Chloro-4-Methylaniline Hydrochloride (C₇H₉Cl₂N)
  • Substituents : Chloro (ortho), methyl (para).
  • Key Differences : Lacks the reactive chloromethyl group and tertiary amine structure.
  • Synthesis : Prepared via acid hydrolysis of 4-methylphenylnitrone with thionyl chloride .
4-Methoxyanilinium Chloride (C₇H₁₀ClNO)
  • Substituents : Methoxy (para).
  • Key Differences : Contains a methoxy group (electron-donating) instead of chloromethyl (electron-withdrawing).
  • Properties : Forms intermolecular N–H⋯Cl hydrogen bonds in its crystal lattice, enhancing thermal stability .
  • Applications : Investigated in dielectric materials due to its hydrogen-bonding network .
4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride (C₁₀H₁₅Cl₂NO)
  • Substituents : Ethoxyethyl group on nitrogen.
  • Key Differences : The ethoxyethyl group introduces oxygen, improving solubility in polar solvents compared to the target compound’s alkyl substituents .
  • Reactivity : Less steric hindrance than N-ethyl-N-methyl derivatives, facilitating nucleophilic attacks.
N-Methyl-4-(methylsulfonyl)aniline Hydrochloride (C₈H₁₂ClNO₂S)
  • Substituents : Methylsulfonyl (para).
  • Key Differences : The sulfonyl group is strongly electron-withdrawing, altering electronic properties and reducing nucleophilic substitution reactivity compared to chloromethyl .
  • Applications : Used in medicinal chemistry for sulfonamide-based drug design.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Reactivity Highlights Solubility Trends
4-(Chloromethyl)-N-ethyl-N-methylaniline HCl 220.14 High reactivity at chloromethyl group Moderate in polar solvents
2-Chloro-4-Methylaniline HCl 186.06 Limited substitution due to chloro position Low in water
4-Methoxyanilinium Chloride 175.62 Stabilized by hydrogen bonds High in polar solvents
N-Methyl-4-(methylsulfonyl)aniline HCl 221.70 Low nucleophilicity due to sulfonyl group Moderate in DMSO

Preparation Methods

Starting Materials

Chloromethylation Reaction

The most common method to introduce the chloromethyl group at the para-position of the aniline ring is the Blanc reaction, which involves the electrophilic substitution of the aromatic ring with chloromethyl groups using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride). The process is typically conducted under controlled temperature to avoid over-chloromethylation or polymerization.

Reaction Scheme:

$$
\text{N-ethyl-N-methylaniline} + \text{CH}2\text{O} + \text{HCl} \xrightarrow[\text{ZnCl}2]{\text{acidic conditions}} \text{4-(chloromethyl)-N-ethyl-N-methylaniline}
$$

  • The para-position is favored due to the directing effects of the amino substituent.
  • The reaction is usually carried out in aqueous or mixed aqueous-organic solvents.

Purification of the Free Base

  • The crude product is extracted with organic solvents such as dichloromethane or ethyl acetate.
  • Washing and drying steps remove inorganic salts and residual acid.
  • The free base is isolated by solvent evaporation or crystallization.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal HCl solutions.

Procedure:

  • Dissolve the free base in anhydrous ethanol or another suitable solvent.
  • Bubble or add concentrated hydrochloric acid slowly while stirring at low temperature (0–5 °C) to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed with cold solvent, and dried under vacuum.

This salt formation improves the compound's stability, crystallinity, and handling properties for further applications.

Alternative Synthetic Routes and Considerations

  • Direct Alkylation: Some methods start from 4-(chloromethyl)aniline, followed by N-alkylation with ethyl and methyl halides or alkylating agents under basic conditions. However, this can lead to mixtures and requires careful control.
  • Use of N-alkylated aniline derivatives: Starting from N-ethyl-N-methylaniline is preferred for regioselectivity and purity.
  • Safety and Environmental Concerns: Chloromethyl methyl ether is avoided due to carcinogenicity; Blanc reaction is preferred despite requiring careful handling of formaldehyde and HCl.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Chloromethylation N-ethyl-N-methylaniline, formaldehyde, HCl, ZnCl2, aqueous acidic medium, 0–40 °C 70–85 Para-selective chloromethylation
Extraction & Purification Organic solvent extraction, drying Removes inorganic impurities
Hydrochloride salt formation Free base + HCl in ethanol, 0–5 °C 90–95 Precipitation of stable hydrochloride salt

Research Findings and Analytical Data

  • Spectroscopic Confirmation:

    • NMR (1H, 13C): Characteristic signals for chloromethyl group (singlet near 4.5 ppm in 1H NMR), aromatic protons, and N-ethyl/N-methyl groups.
    • Mass Spectrometry: Molecular ion peak consistent with C10H14ClN (free base).
    • X-ray Crystallography: Confirms para-substitution and salt formation in hydrochloride.
  • Stability: Hydrochloride salt form exhibits improved thermal stability and crystallinity compared to the free base, facilitating handling and storage.

  • Yield Optimization: Reaction temperature and stoichiometry of reagents critically influence yield and selectivity; excess formaldehyde or prolonged reaction times can lead to polymerization or side products.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential alkylation and chloromethylation steps. For example, the chloromethyl group can be introduced via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized aromatic ring. Evidence from related compounds suggests the use of acylation and chlorination reactions under inert atmospheres to prevent side reactions . Purification often involves recrystallization or chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for isolating high-purity crystalline solids .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aromatic ring and alkylamine groups.
  • UV-Vis spectroscopy (λmax ~255 nm) to monitor electronic transitions, particularly for quality control in reference standards .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
  • HPLC/GC with ≥98% purity thresholds, as noted in certified reference materials .

Q. How is the stability of this compound managed in long-term storage?

  • Methodological Answer : Stability is maintained at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Accelerated stability studies (e.g., thermal stress testing at 40°C) can predict shelf life, with ≥5-year stability reported for similar hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Temperature control : Lower temperatures (0–5°C) minimize byproducts during chloromethylation .
  • Catalyst use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of amine intermediates .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, UV-Vis)?

  • Methodological Answer : Discrepancies arise from solvent effects, impurities, or tautomerism. To address this:

  • Perform high-resolution NMR (500+ MHz) with deuterated solvents to resolve overlapping peaks .
  • Compare experimental UV-Vis spectra with computational predictions (TD-DFT) to validate λmax values .
  • Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm molecular structure .

Q. How does the chloromethyl group influence reactivity in downstream applications?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for further functionalization:

  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form secondary derivatives .
  • Cross-coupling : Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation .
  • Stability considerations : Hydrolytic sensitivity in aqueous media necessitates anhydrous conditions for reactions .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO/LUMO energies) and reaction pathways .
  • Molecular dynamics simulations assess solubility and aggregation behavior in solvent systems .
  • QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability or toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point reports for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To reconcile

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions .
  • Reproduce synthesis and purification protocols from conflicting studies to isolate root causes (e.g., residual solvents) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
Reactant of Route 2
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4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

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